ROMK1 Potassium Channel Inhibition: Sub-Micromolar Activity vs. Clinical Benchmark
In a fluorescence-based thallium flux assay using HEK293 cells, 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine inhibited rat ROMK1 with an IC50 of 398 nM [1]. This value is comparable to the clinical ROMK inhibitor PF-06807656, which exhibits an IC50 of 391 nM in the same assay system , positioning the compound as a viable probe candidate with a distinct chemotype relative to the 3-sulfamoylbenzamide class.
| Evidence Dimension | ROMK1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 398 nM (rat ROMK1), 794 nM (human ROMK1) |
| Comparator Or Baseline | PF-06807656 IC50 = 391 nM (rat ROMK1, Tl+ flux); MK-8153 IC50 = 2.5 nM (rat ROMK1, electrophysiology) |
| Quantified Difference | Target compound shows near-identical potency to PF-06807656 in rat ROMK1 Tl+ flux assay (398 vs. 391 nM), but is ~160-fold less potent than MK-8153 |
| Conditions | HEK293 cells expressing ROMK1, 20 min incubation, Thallos-AM dye fluorescence |
Why This Matters
Provides a structurally distinct, sub-micromolar ROMK1 inhibitor scaffold for probe development when benzamide-based chemotypes are unsuitable due to IP or selectivity constraints.
- [1] BindingDB BDBM50287521. IC50 = 398 nM, Inhibition of rat ROMK1 expressed in HEK293 cells after 20 mins by Thallos-AM dye based fluorescence assay. View Source
